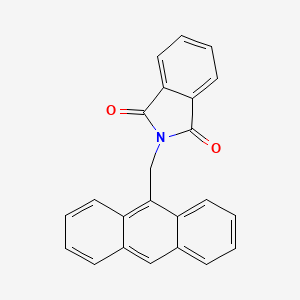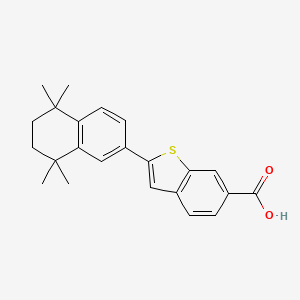
2,5-Bis(4-isocyanatophenyl)-3,4-diphenylthiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(4-isocyanatophenyl)-3,4-diphenylthiophene is an aromatic polyisocyanate compound. It is characterized by the presence of two isocyanate groups attached to phenyl rings, which are further connected to a thiophene ring. This compound is known for its reactivity and is used in various industrial applications, particularly in the production of polyurethanes and other polymers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-isocyanatophenyl)-3,4-diphenylthiophene typically involves the reaction of 2,5-dibromo-3,4-diphenylthiophene with 4-isocyanatophenylboronic acid under palladium-catalyzed Suzuki coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 in a solvent such as toluene. The reaction mixture is heated to reflux, and the product is isolated by filtration and purification techniques such as recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反応の分析
Types of Reactions
2,5-Bis(4-isocyanatophenyl)-3,4-diphenylthiophene undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Substitution Reactions: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes and other polymeric materials.
Common Reagents and Conditions
Amines: React with isocyanate groups to form ureas.
Alcohols: React with isocyanate groups to form urethanes.
Catalysts: Palladium catalysts for coupling reactions, acid catalysts for polymerization.
Major Products
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Polymers: Formed through polymerization reactions.
科学的研究の応用
2,5-Bis(4-isocyanatophenyl)-3,4-diphenylthiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Widely used in the production of polyurethanes, coatings, adhesives, and sealants.
作用機序
The reactivity of 2,5-Bis(4-isocyanatophenyl)-3,4-diphenylthiophene is primarily due to the presence of isocyanate groups. These groups can react with nucleophiles such as amines and alcohols, leading to the formation of ureas and urethanes. The thiophene ring provides additional stability and electronic properties, making the compound suitable for various applications. The molecular targets and pathways involved in its reactions depend on the specific nucleophiles and reaction conditions used.
類似化合物との比較
Similar Compounds
- 4,4’-Methylenediphenyl diisocyanate (MDI)
- Toluene diisocyanate (TDI)
- Hexamethylene diisocyanate (HDI)
- Isophorone diisocyanate (IPDI)
Uniqueness
2,5-Bis(4-isocyanatophenyl)-3,4-diphenylthiophene is unique due to its thiophene core, which imparts distinct electronic properties and stability compared to other diisocyanates. This makes it particularly useful in applications requiring enhanced thermal and chemical stability.
特性
| 107711-78-4 | |
分子式 |
C30H18N2O2S |
分子量 |
470.5 g/mol |
IUPAC名 |
2,5-bis(4-isocyanatophenyl)-3,4-diphenylthiophene |
InChI |
InChI=1S/C30H18N2O2S/c33-19-31-25-15-11-23(12-16-25)29-27(21-7-3-1-4-8-21)28(22-9-5-2-6-10-22)30(35-29)24-13-17-26(18-14-24)32-20-34/h1-18H |
InChIキー |
BUARFJGSGRAKPJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2C3=CC=CC=C3)C4=CC=C(C=C4)N=C=O)C5=CC=C(C=C5)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



propanedioate](/img/structure/B14337880.png)




